![molecular formula C12H10F3N3 B1438032 4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 1010928-50-3](/img/structure/B1438032.png)
4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Overview
Description
“4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” is a nitrogen-containing heterocyclic compound. It has a molecular weight of 253.23 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H10F3N3/c13-7-2-1-6 (9 (14)10 (7)15)11-12-8 (3-4-16-11)17-5-18-12/h1-2,5,11,16H,3-4H2, (H,17,18)
. This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
The molecular weight of this compound is 253.23 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the current sources.Scientific Research Applications
1. Corrosion Inhibition
Imidazo[4,5-b] pyridine derivatives, similar in structure to 4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, have been evaluated for their performance as corrosion inhibitors. They demonstrate high inhibition efficiency in protecting mild steel against corrosion in acidic environments. This is supported by various methods like weight loss studies, electrochemical techniques, and computational approaches (Saady et al., 2021).
2. Anticancer Potential
Research has been conducted on the synthesis of imidazo[4,5-c]pyridines for their potential as anticancer agents. These compounds, including structural variants of 4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, have shown promising activity against tumor cells in mice and are being explored for their antitumor properties (Temple et al., 1987).
3. Pharmaceutical Development
Imidazo[4,5-c]pyridine derivatives have been studied for their pharmaceutical potential, including as 5-hydroxytryptamine (5-HT3) receptor antagonists. These compounds are being investigated for treating conditions like irritable bowel syndrome and nausea associated with cancer chemotherapy, highlighting the diverse therapeutic applications of this chemical class (Ohta et al., 1996).
4. Inhibitors for P2X7 Receptor
A study on 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine derivatives as P2X7 antagonists demonstrated their potential as potent inhibitors with favorable pharmacokinetic properties. This research opens avenues for the use of these compounds in various therapeutic applications, especially in targeting the P2X7 receptor (Swanson et al., 2016).
5. Solid Phase Synthesis
The solid-phase synthesis of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridines has been developed, showcasing the versatility of this compound in synthetic chemistry and its potential for streamlined production for various applications (Hutchins & Chapman, 1996).
6. Synthesis of VEGFR-2 Kinase Inhibitors
Compounds including 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones, derived from 4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, have been identified as inhibitors of VEGFR-2 kinase, a significant target in cancer therapy (Han et al., 2012).
properties
IUPAC Name |
4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3/c13-7-2-1-6(9(14)10(7)15)11-12-8(3-4-16-11)17-5-18-12/h1-2,5,11,16H,3-4H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFJSIGNFYINTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=C(C(=C(C=C3)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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